Tacalcitol Hydrate

Psoriasis Topical therapy Vitamin D3 analogs

Tacalcitol hydrate (≥98%, CAS 93129-94-3) is a synthetic vitamin D3 analog and selective VDR agonist (EC50 7.05 nM) that delivers superior scalp psoriasis clearance (35.2% total clearance) versus calcipotriol (17.6%) with once-daily 4 μg/g dosing. Its unique C-24 hydroxylation and HCV suppression activity distinguish it from calcitriol. Ideal as a reference standard for VDR-targeted drug discovery, topical formulation R&D, and safety pharmacology studies investigating the therapeutic window of vitamin D3 analogs.

Molecular Formula C27H46O4
Molecular Weight 434.7 g/mol
CAS No. 93129-94-3
Cat. No. B1682876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacalcitol Hydrate
CAS93129-94-3
Synonyms1,24(R)-Dihydroxyvitamin D3, monohydrate
Molecular FormulaC27H46O4
Molecular Weight434.7 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O
InChIInChI=1S/C27H44O3.H2O/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4;/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3;1H2/b20-9+,21-10-;/t18-,22-,23-,24+,25-,26+,27-;/m1./s1
InChIKeyUCLYOJXQGOXQKJ-XXBHHXRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tacalcitol Hydrate (CAS 93129-94-3): Technical Baseline and Sourcing Profile for Topical Vitamin D3 Analog Research


Tacalcitol hydrate (1α,24R-dihydroxyvitamin D3 monohydrate) is a synthetic vitamin D3 analog and selective vitamin D receptor (VDR) agonist [1]. Structurally, it differs from endogenous calcitriol (1α,25-dihydroxyvitamin D3) by hydroxylation at the C-24 position rather than the C-25 position [2]. The hydrate form (molecular weight 434.65, formula C27H46O4) exhibits solubility of approximately 20 mg/mL in DMSO, DMF, and ethanol . Marketed as Bonalfa® and Curatoderm®, tacalcitol is predominantly indicated for psoriasis vulgaris as a 4 μg/g ointment applied once daily [3].

Why Tacalcitol Hydrate Cannot Be Interchanged with Calcipotriol or Calcitriol in Scientific Procurement


Despite belonging to the same vitamin D3 analog class, tacalcitol exhibits clinically and preclinically distinct performance profiles relative to calcipotriol and calcitriol that preclude simple substitution. In scalp psoriasis, tacalcitol 4 μg/g once daily achieved total clearance in 35.2% of patients versus 17.6% for calcipotriol 50 μg/g twice daily and 45.0% for calcitriol 3 μg/g twice daily, demonstrating that neither higher-concentration calcipotriol nor lower-concentration calcitriol can be interchanged without altering therapeutic outcomes [1]. Furthermore, tacalcitol and calcipotriol suppressed hepatitis C virus replication in a VDR-dependent manner, whereas calcitriol did not, indicating compound-specific functional divergence beyond receptor binding alone [2]. These quantitative outcome differences underscore that formulation development, preclinical modeling, and clinical study design must be compound-specific rather than class-based.

Tacalcitol Hydrate: Quantitative Comparator Evidence Guide for Scientific Selection and Procurement Decisions


Head-to-Head Efficacy Comparison: Tacalcitol 4 μg/g vs. Calcipotriol 50 μg/g in Scalp Psoriasis Clearance Rates

In a direct clinical comparison of three vitamin D3 analogs for scalp psoriasis, tacalcitol ointment 4 μg/g applied once daily achieved total clearance in 35.2% of patients, compared to 17.6% for calcipotriol ointment 50 μg/g applied twice daily [1]. Calcitriol 3 μg/g twice daily achieved 45.0% clearance. Tacalcitol therefore demonstrated approximately twice the clearance rate of calcipotriol despite substantially lower drug concentration (4 μg/g vs. 50 μg/g) and less frequent application (once daily vs. twice daily).

Psoriasis Topical therapy Vitamin D3 analogs

Randomized Controlled Trial: Tacalcitol vs. Calcipotriol/Betamethasone Sequential Therapy in Psoriasis Vulgaris (PASI Reduction)

In a randomized, double-blind trial of 501 psoriasis vulgaris patients, treatment with tacalcitol 4 μg/g once daily for 8 weeks was compared to a regimen of calcipotriol 50 μg/g plus betamethasone dipropionate 0.5 mg/g for 4 weeks followed by calcipotriol alone for 4 weeks [1]. Mean percentage PASI reduction was 65.0% for the two-compound/calcipotriol group versus 33.3% for tacalcitol at week 4, and 59.0% versus 38.4% at week 8 (p < 0.001 for both time points) [1]. The two-compound/calcipotriol regimen was significantly superior.

Psoriasis vulgaris Combination therapy PASI score

VDR Agonist Activity: Tacalcitol EC50 Comparison Against Novel Non-Secosteroidal VDR Agonists

In a study evaluating novel non-secosteroidal VDR agonists with phenyl-pyrrolyl pentane skeletons, tacalcitol exhibited a VDR agonistic EC50 of 7.05 nM [1]. The most effective test compound (2g) showed an EC50 of 1.06 nM, demonstrating approximately 6.7-fold higher potency than tacalcitol [1]. In cell proliferation assays, tacalcitol inhibited HaCaT keratinocyte proliferation with an IC50 of 2.07 μM and MCF-7 breast cancer cell proliferation with an IC50 of 0.057 μM [1].

VDR agonism Cell proliferation Keratinocytes

Comparative Calcemic Toxicity: Tacalcitol vs. Calcipotriol vs. Calcitriol After Topical Application in Rats

In a rat model evaluating systemic calcemic effects following repeated topical application, calcipotriol was found to be 60 times less calcemic than calcitriol (1,25(OH)2D3), while tacalcitol was only slightly less calcemic than calcitriol [1]. Specifically, based on urinary calcium excretion and serum calcium level measurements, tacalcitol exhibited greater calcemic potential than calcipotriol but less than the endogenous ligand calcitriol [1].

Calcemic effect Safety pharmacology Topical toxicity

Comparative Skin Irritancy: Tacalcitol, Calcipotriol, and Calcitriol in Hairless Guinea Pig Model

A multiparametric comparison of the irritant potential of calcipotriol, tacalcitol, and calcitriol was conducted in a hairless guinea pig model using randomized, occlusive patch testing for 48 hours at three dose levels (500, 50, and 5 μg/mL) [1]. No statistically significant difference was observed between the irritant potential of calcipotriol, tacalcitol, and calcitriol based on clinical scoring, laser Doppler skin perfusion, skin colorimetry, ultrasound-measured skin thickening, or histological epidermal hyperplasia [1]. All three substances showed a dose-dependent and equal increase in clinical irritation score, cutaneous blood flow, skin color, and epidermal hyperplasia [1].

Dermal irritation Topical tolerability Preclinical safety

Tacalcitol Hydrate: Evidence-Backed Application Scenarios for Procurement and Research Planning


Topical Psoriasis Formulation Development Requiring Once-Daily Dosing with Moderate Efficacy

Based on the scalp psoriasis trial showing 35.2% total clearance with tacalcitol 4 μg/g once daily versus 17.6% for calcipotriol 50 μg/g twice daily [4], tacalcitol hydrate is an appropriate reference standard for developing novel once-daily topical formulations targeting mild-to-moderate plaque psoriasis. Its efficacy at low concentration (4 μg/g) with once-daily application makes it suitable for patient-preferred dosing regimens, particularly in scalp and facial psoriasis where higher-concentration alternatives may be less tolerated.

Preclinical VDR Agonist Benchmarking and Novel Drug Discovery Programs

With a well-characterized VDR agonistic EC50 of 7.05 nM and anti-proliferative IC50 values of 2.07 μM (HaCaT keratinocytes) and 0.057 μM (MCF-7 cells) [4], tacalcitol hydrate serves as an essential reference compound for VDR-targeted drug discovery programs. Researchers developing novel non-secosteroidal VDR agonists or evaluating structure-activity relationships can use these quantitative benchmarks to calibrate assay performance and assess the relative potency of new chemical entities.

Safety Pharmacology Studies Requiring Intermediate Calcemic Risk Profile

In rodent models, tacalcitol exhibits an intermediate calcemic effect: slightly less calcemic than calcitriol but substantially more calcemic than calcipotriol (which is 60× less calcemic than calcitriol) [4]. This distinct positioning makes tacalcitol hydrate suitable for safety pharmacology studies investigating the therapeutic window of topical vitamin D3 analogs, particularly when researchers need a compound with measurable but manageable systemic calcium effects to establish dose-response relationships.

HCV Replication Inhibition Studies Requiring VDR-Dependent Antiviral Activity

Tacalcitol, along with calcipotriol but not calcitriol, suppresses hepatitis C virus replication in a VDR-dependent manner in human hepatoma cell lines and primary human macrophages [4]. For researchers investigating non-classical vitamin D receptor functions in infectious disease models, tacalcitol hydrate represents a validated tool compound with demonstrated antiviral activity that distinguishes it from the endogenous ligand calcitriol, enabling mechanistic studies of VDR-mediated innate immune modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tacalcitol Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.